
3\',5\'-cAMP Na Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate: is a derivative of adenosine triphosphate (ATP) and serves as a second messenger in various biological processes. It plays a crucial role in intracellular signal transduction, conveying the effects of hormones like glucagon and adrenaline, which cannot pass through the plasma membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate typically involves the enzymatic conversion of ATP to 3’,5’-cyclic Adenosine Monophosphate by adenylate cyclase. This enzyme is activated by various signaling molecules through the activation of adenylate cyclase stimulatory G-protein-coupled receptors .
Industrial Production Methods: Industrial production of 3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate often involves large-scale fermentation processes using genetically engineered microorganisms that overexpress adenylate cyclase. The product is then purified through a series of chromatographic techniques to achieve the desired purity and concentration.
Chemical Reactions Analysis
Types of Reactions: 3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by phosphodiesterases, converting it to adenosine monophosphate (AMP).
Oxidation and Reduction: Involves the transfer of electrons, although specific conditions and reagents vary.
Common Reagents and Conditions:
Phosphodiesterases: Enzymes that catalyze the hydrolysis of 3’,5’-cyclic Adenosine Monophosphate to AMP.
Oxidizing and Reducing Agents: Specific agents depend on the desired reaction pathway.
Major Products:
Adenosine Monophosphate (AMP): The primary product of hydrolysis.
Various Oxidized or Reduced Forms: Depending on the specific reaction conditions.
Scientific Research Applications
3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study cyclic nucleotide signaling pathways.
Biology: Plays a crucial role in cellular signaling, regulating various physiological processes such as metabolism, gene expression, and cell proliferation.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to dysregulated cyclic nucleotide signaling, such as certain cancers and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate involves its role as a second messenger in intracellular signal transduction. It is synthesized from ATP by adenylate cyclase and activates protein kinase A (PKA) by binding to its regulatory subunits. This activation leads to the phosphorylation of various target proteins, resulting in changes in their activity and function. Additionally, 3’,5’-cyclic Adenosine Monophosphate can bind to and regulate the function of ion channels and other cyclic nucleotide-binding proteins .
Comparison with Similar Compounds
Adenosine Monophosphate (AMP): A direct product of 3’,5’-cyclic Adenosine Monophosphate hydrolysis.
Adenosine Triphosphate (ATP): The precursor molecule from which 3’,5’-cyclic Adenosine Monophosphate is synthesized.
8-Bromo-3’,5’-cyclic Adenosine Monophosphate Sodium Salt: A cell-permeable analog with greater resistance to phosphodiesterases.
Uniqueness: 3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate is unique due to its specific role as a second messenger in various signaling pathways, particularly in the activation of protein kinase A and regulation of ion channels. Its ability to convey the effects of hormones that cannot pass through the plasma membrane distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H13N5NaO7P |
|---|---|
Molecular Weight |
369.20 g/mol |
IUPAC Name |
sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;hydrate |
InChI |
InChI=1S/C10H12N5O6P.Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);;1H2/q;+1;/p-1 |
InChI Key |
FKBJSPWBAQGFIV-UHFFFAOYSA-M |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


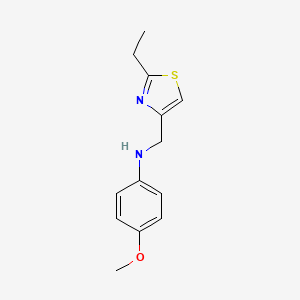
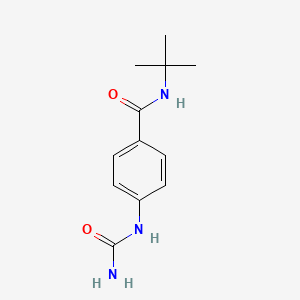



![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14913435.png)
![2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)
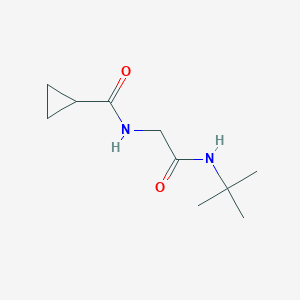
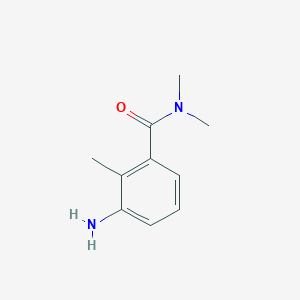
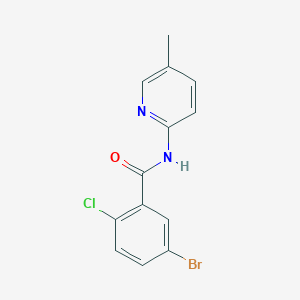
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)


